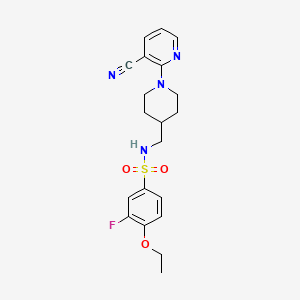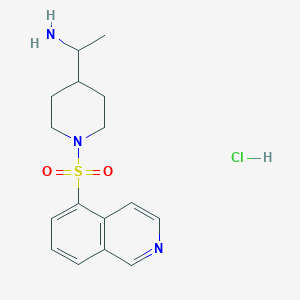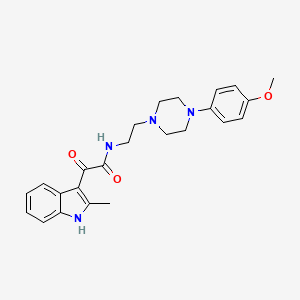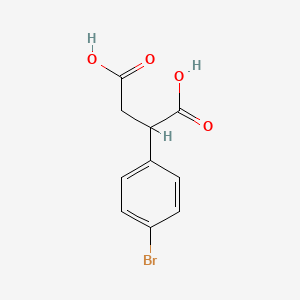![molecular formula C20H22F3N3O B2727384 N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1049341-76-5](/img/structure/B2727384.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide” is a chemical compound. It has been studied for its potential pharmacological properties . The compound is part of a class of molecules known as aryl-piperazine derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . Further modifications of the tail and head parts of the parent molecules were proposed to maximize receptor binding affinity .Molecular Structure Analysis
The molecular formula of “this compound” is C20H22F3N3O. The molecular weight is 377.411.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds typically include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Compounds structurally related to N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide, such as benzamidines, have shown promising antifungal activities, particularly against Pneumocystis carinii, suggesting potential applications in developing antifungal agents. The structure-activity relationship studies highlight the significance of specific substitutions on the phenylpiperazine moiety for enhanced antifungal efficacy (Laurent et al., 2010).
Serotonin Ligand Activity
Research on arylpiperazine derivatives, including those with benzamido groups, indicates their potential as high-affinity ligands for the 5-HT1A serotonin receptor. This suggests the utility of this compound in neuroscience research, particularly in understanding and manipulating serotonin-mediated processes (Glennon et al., 1988).
Antimicrobial and Molecular Docking Studies
Benzoxazole derivatives, closely related to the compound , have been synthesized and shown to possess antimicrobial activities. These studies, involving quantum mechanical calculations and molecular docking, suggest potential applications in designing novel antimicrobial agents and understanding their interaction mechanisms at the molecular level (Temiz-Arpaci et al., 2021).
Antiviral Activity Against Influenza
Research into benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has uncovered significant anti-influenza A virus activity, particularly against the H5N1 subtype. This highlights the potential for compounds like this compound in antiviral research and therapy development (Hebishy et al., 2020).
Anticancer Properties
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural motif with the compound , have been evaluated for their anticancer activity. This suggests potential applications in cancer research, with specific derivatives showing promising efficacy against several cancer cell lines (Ravinaik et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels
Mode of Action
Related compounds have been observed to bind moderately to neuronal voltage-sensitive sodium channels . This interaction could potentially alter the electrical activity of the neurons, leading to changes in signal transmission.
Biochemical Pathways
The interaction with neuronal voltage-sensitive sodium channels suggests that it may influence the propagation of action potentials in neurons .
Result of Action
The potential interaction with neuronal voltage-sensitive sodium channels suggests that it may influence neuronal activity .
Zukünftige Richtungen
The future directions for research on “N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide” could include further modifications of the molecule to maximize receptor binding affinity . Additionally, more in-depth studies on its pharmacological profile and potential therapeutic applications could be beneficial .
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-11-25-12-14-26(15-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXIWZWQOLXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2727302.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)
![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid](/img/structure/B2727304.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)
![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)


![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)





![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)